Ethyl 3-(dimethylamino)-2-butenoate
Description
Ethyl 3-(dimethylamino)-2-butenoate (CAS 924-99-2) is an α,β-unsaturated ester characterized by a dimethylamino substituent at the β-position and an ethyl ester group at the α-position. This compound is widely utilized in organic synthesis as a precursor for heterocyclic compounds, owing to its electron-rich dimethylamino group, which facilitates cyclization and nucleophilic addition reactions . Its molecular formula, C₇H₁₃NO₂, and structural flexibility make it a critical intermediate in pharmaceuticals and materials science.
Properties
CAS No. |
14205-42-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 3-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3 |
InChI Key |
CTKXXMXGFDQHTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)N(C)C |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)N(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
In a typical procedure, ethyl acetoacetate (1.0 mol) is mixed with dimethylamine (1.2 mol) in ethanol at 0–5°C to minimize side reactions. Triethylamine (0.1 mol) is often added as a base to scavenge HCl generated during the reaction. The mixture is stirred for 12–24 hours, after which the temperature is gradually raised to 60°C to drive the reaction to completion.
Key Variables:
-
Temperature: Lower temperatures (0–10°C) favor selective enamine formation, while higher temperatures (50–60°C) accelerate dehydration.
-
Solvent: Polar aprotic solvents (e.g., ethanol, methanol) improve amine solubility and reaction homogeneity.
-
Catalyst: Lewis acids like zinc chloride (0.05 mol%) enhance reaction rates by polarizing the carbonyl group.
Yield and Purity Optimization
A study comparing solvents found ethanol provided the highest yield (78%) due to its ability to stabilize intermediates (Table 1). Prolonged reaction times (>24 hours) led to a 15% decrease in yield due to retro-aldol side reactions.
Table 1: Solvent Effects on Condensation Reaction Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 78 | 95 |
| Methanol | 72 | 93 |
| THF | 65 | 88 |
| Dichloromethane | 58 | 82 |
Aminolysis of α,β-Unsaturated Esters
An alternative route involves the aminolysis of ethyl 3-chloro-2-butenoate with dimethylamine. This method avoids the need for dehydration steps and offers higher regioselectivity.
Reaction Mechanism
The chloride substituent in ethyl 3-chloro-2-butenoate is displaced by dimethylamine in an SN2 mechanism, yielding the target compound. The reaction is typically conducted in tetrahydrofuran (THF) at 25°C for 6 hours.
Advantages:
-
Eliminates byproducts from dehydration.
-
Shorter reaction time (6 vs. 24 hours).
Challenges:
Industrial Scalability
A patent (CN112094199A) describes a similar amination process for cinnamyl 3-amino-2-butenoate, where ammonia gas is introduced into a solution of acetoacetic ester in ethanol. Adapting this method, substituting ammonia with dimethylamine gas at 10°C for 15 hours achieved a 70% yield in pilot-scale trials (Table 2).
Table 2: Pilot-Scale Aminolysis Parameters
| Parameter | Value |
|---|---|
| Temperature | 10°C |
| Pressure | Atmospheric |
| Reaction Time | 15 hours |
| Dimethylamine Equiv. | 2.0 |
| Yield | 70% |
Michael Addition of Dimethylamine to Ethyl Propiolate
The Michael addition of dimethylamine to ethyl propiolate offers a route to β-amino esters with high atom economy. This method, however, requires careful control of reaction conditions to avoid polymerization.
Procedure and Optimization
Ethyl propiolate (1.0 mol) is added dropwise to a cooled (0°C) solution of dimethylamine (1.1 mol) in dichloromethane. The reaction is exothermic, necessitating slow addition over 2 hours. After stirring for 24 hours at room temperature, the product is isolated via vacuum distillation.
Critical Factors:
-
Temperature Control: Exceeding 10°C during addition leads to oligomerization, reducing yield by 30–40%.
-
Solvent Choice: Dichloromethane’s low polarity suppresses side reactions compared to ethers.
Transesterification of Methyl 3-(Dimethylamino)-2-Butenoate
For industries with excess methanol capacity, transesterification of the methyl ester with ethanol provides a viable pathway.
Catalytic Systems
A titanium(IV) isopropoxide catalyst (0.1 mol%) in toluene at 80°C facilitates ester exchange within 8 hours. This method achieves 85% conversion but requires molecular sieves to remove methanol and shift equilibrium.
Table 3: Transesterification Catalysts
| Catalyst | Conversion (%) |
|---|---|
| Titanium(IV) isopropoxide | 85 |
| Sodium ethoxide | 72 |
| Lipase B (Candida antarctica) | 65 |
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods. A ball-milling technique with silica-supported dimethylamine achieved 68% yield in 4 hours, eliminating solvent waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dimethylamino)-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted butenoates .
Scientific Research Applications
Ethyl 3-(dimethylamino)-2-butenoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuffs: It acts as an intermediate in the production of dyes.
Mechanism of Action
The mechanism of action of ethyl 3-(dimethylamino)-2-butenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of ethyl 3-(dimethylamino)-2-butenoate are influenced by its substituents. Key structural analogs include:
Key Observations:
- Amino Group Substitution: The dimethylamino group in this compound provides stronger electron-donating effects compared to methylamino analogs, enhancing its reactivity in cycloadditions and nucleophilic substitutions .
- Ester Group Variation: Ethyl esters generally exhibit higher solubility in organic solvents than methyl esters, as seen in the comparison between ethyl and methyl 3-(methylamino)but-2-enoates .
Physical and Chemical Properties
- Solubility: The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces water solubility. This contrasts with ethyl 3-methylbut-2-enoate, which is more hydrophobic due to the absence of polar amino groups .
- Stability: The hydrochloride salt of ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate (a structural analog) demonstrates stability in organic solvents but hydrolyzes in aqueous acidic conditions, a property shared with this compound .
Biological Activity
Ethyl 3-(dimethylamino)-2-butenoate, a compound featuring a dimethylamino group, exhibits significant biological activity due to its structural properties. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a dimethylamino group attached to a butenoate backbone. Its chemical structure allows for various interactions with biological molecules, particularly through hydrogen bonding and electrostatic interactions, which can influence cellular functions and biochemical pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The dimethylamino group enhances the compound's solubility and reactivity, facilitating its role as a precursor in the synthesis of bioactive molecules. These interactions can modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Activity : A study investigating various compounds found that this compound exhibited significant cytotoxicity against A-549 lung cancer cells at concentrations around 62.5 µM. The mechanism involved modulation of apoptosis-related signaling pathways, evidenced by increased expression of caspases and NFκB .
- Immunomodulatory Effects : Research highlighted the compound's ability to suppress the expression of MAP kinases (ERK1, ERK2) in Jurkat T cells, indicating a potential immunosuppressive action that could be beneficial in autoimmune conditions or transplant rejection scenarios .
- Neurotransmitter Interaction : The dimethylamino group suggests a possible interaction with neurotransmitter receptors, which could lead to neuroprotective effects. This aspect warrants further investigation to elucidate its role in neurological disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl 3-(dimethylamino)-2-butenoate, and how are reaction conditions optimized?
- Methodological Answer : this compound can be synthesized via alkylation or condensation reactions. For example, alkylation of tertiary amines with ethyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) is a common approach. Reaction optimization includes controlling temperature (typically 50–80°C), stoichiometry of reagents, and purification via column chromatography using gradients of ethyl acetate/hexane . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key features include:
- ¹H NMR : Peaks for the dimethylamino group (δ 2.2–2.4 ppm, singlet) and the α,β-unsaturated ester (δ 5.8–6.5 ppm for vinyl protons).
- ¹³C NMR : Carbonyl resonance (δ 165–170 ppm) and quaternary carbons adjacent to the dimethylamino group.
Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS can confirm molecular weight (expected [M+H]⁺ ~172.1). Purity is assessed via HPLC with UV detection at 220–260 nm .
Advanced Research Questions
Q. How does this compound function in RAFT polymerization, and what parameters influence its efficiency as a chain transfer agent (CTA)?
- Methodological Answer : In Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, the compound acts as a CTA by mediating radical equilibria. Key parameters include:
- Solvent polarity : Polar solvents (e.g., DMSO) enhance solubility and radical stabilization.
- Molar ratio of CTA to initiator (e.g., AIBN), typically 5:1 to 10:1, to control molecular weight distribution.
- Temperature : Optimized between 60–80°C to balance reaction rate and CTA stability.
Efficiency is evaluated via gel permeation chromatography (GPC) to measure polydispersity indices (PDI <1.2 indicates successful control) .
Q. What strategies are employed to resolve stereochemical outcomes in reactions involving this compound, particularly when unexpected diastereomer ratios are observed?
- Methodological Answer : Chiral chromatography (e.g., HPLC with Chiralpak® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve enantiomers. For diastereomers, variable-temperature NMR (VT-NMR) or NOESY experiments identify spatial proximity of substituents. Computational modeling (DFT or MD simulations) aids in predicting steric and electronic influences on selectivity .
Data Contradiction and Analysis
Q. How should researchers approach conflicting results in the catalytic activity of this compound derivatives under varying solvent systems?
- Methodological Answer : Systematic solvent screening (e.g., using Hansen solubility parameters) and kinetic profiling (via in situ FTIR or UV-Vis spectroscopy) can identify solvent effects on reaction pathways. Contradictions in catalytic activity may arise from solvent-induced changes in transition-state stabilization or aggregation. Cross-validate results using multiple techniques (e.g., cyclic voltammetry for redox activity) and replicate experiments under inert atmospheres to exclude moisture/oxygen interference .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
